molecular formula C25H20BrNO4 B266848 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266848
M. Wt: 478.3 g/mol
InChI Key: IBNYBJIDOIQODN-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a novel chemical compound with potential applications in various fields of scientific research.

Mechanism of Action

4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It also induces apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and cell death.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have potential therapeutic benefits in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ease of synthesis and availability in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations in lab experiments, including its poor solubility in aqueous solutions and the need for high concentrations to achieve significant biological effects.

Future Directions

There are several potential future directions for 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the development of more potent analogs with improved solubility and bioavailability. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could also be investigated for its potential use as a therapeutic agent in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanism of action of 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its effects on various cellular pathways and signaling molecules.

Synthesis Methods

4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 4-bromoaniline with ethyl 4-oxo-2-phenylbutanoate, followed by acylation with benzoyl chloride. The resulting intermediate is then subjected to a cyclization reaction to form the final product.

Scientific Research Applications

4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a diagnostic tool in imaging studies.

properties

Product Name

4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20BrNO4/c1-2-31-20-14-12-19(13-15-20)27-22(16-8-10-18(26)11-9-16)21(24(29)25(27)30)23(28)17-6-4-3-5-7-17/h3-15,22,28H,2H2,1H3/b23-21-

InChI Key

IBNYBJIDOIQODN-LNVKXUELSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br

SMILES

CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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